molecular formula C7H12N2O B8317422 1-(3-methoxypropyl)-1H-imidazole

1-(3-methoxypropyl)-1H-imidazole

Cat. No.: B8317422
M. Wt: 140.18 g/mol
InChI Key: VAIQUCZGPSNGAU-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-1H-imidazole is an alkylated imidazole derivative that serves as a versatile building block and key intermediate in organic synthesis and materials science. Its structure, featuring an imidazole ring linked to a 3-methoxypropyl chain, makes it a valuable precursor for constructing more complex molecules. In research, this compound is primarily utilized as a ligand in coordination chemistry and for the synthesis of specialized imidazolium salts, which are of significant interest in the development of ionic liquids . A prominent research application for imidazole derivatives is in the field of corrosion science. Studies have shown that structurally similar imidazole compounds can form protective films on copper surfaces, effectively inhibiting corrosion in aggressive environments like sodium chloride solutions . The inhibition mechanism is attributed to coordination bonds forming between nitrogen atoms on the imidazole ring and the metal surface . Furthermore, the 3-methoxypropyl side chain can be leveraged in synthetic chemistry. Related compounds with similar alkoxyalkyl chains have been used in acid-mediated transannulation reactions to create functionalized 2-substituted imidazoles, demonstrating the utility of such groups in constructing diverse heterocyclic libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(3-methoxypropyl)imidazole

InChI

InChI=1S/C7H12N2O/c1-10-6-2-4-9-5-3-8-7-9/h3,5,7H,2,4,6H2,1H3

InChI Key

VAIQUCZGPSNGAU-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Substituent Comparison of 1-(3-Methoxypropyl)-1H-Imidazole and Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OCH₃ (methoxypropyl) C₇H₁₂N₂O 140.19 Precursor for Rh-NHC complexes; polar solvent compatibility
1-(3-Chloropropyl)-1H-imidazole hydrochloride -Cl (chloropropyl) C₆H₁₀ClN₂·HCl 181.07 Building block for alkylation reactions; higher reactivity due to Cl
1-Methyl-3-propyl-1H-imidazol-3-ium chloride -CH₃ (methyl), -C₃H₇ (propyl) C₇H₁₃ClN₂ 160.64 Ionic liquid applications; limited steric bulk compared to methoxypropyl
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole -NO₂ (nitro), benzotriazole C₁₄H₁₆N₆O₂ 300.32 Antifungal/antimicrobial activity; nitro group enhances electron deficiency
N-(3-(1H-Imidazol-1-yl)propyl)-5-methylindole-2-carboxamide Carboxamide linker C₂₃H₂₄N₄O 372.47 Bioactive (HO-1 inhibition); carboxamide improves binding affinity

Key Observations :

  • Electronic Effects : The methoxy group in this compound is electron-donating, stabilizing metal complexes in catalysis. In contrast, nitro-substituted analogues (e.g., benzotriazole derivatives) exhibit electron-withdrawing effects, favoring redox-active applications .
  • Steric Effects : The methoxypropyl chain provides moderate steric bulk, ideal for balancing catalytic activity and stability in Rh complexes. Chloropropyl derivatives (e.g., 1-(3-chloropropyl)-1H-imidazole) offer smaller steric profiles but higher reactivity in alkylation reactions .
Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Compound Name IR (cm⁻¹) $^1$H NMR (DMSO-d₆, δ ppm) Applications References
This compound Not reported Imidazole protons: 7.60 (s, 1H), 7.12 (s, 1H); -OCH₃: 3.24 (s, 3H) Catalyst precursor
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole 1539, 1330 (NO₂); 1496 (CH₂) Benzotriazole protons: 7.50–8.10 (m); nitroimidazole: 2.35 (s, CH₃) Antimicrobial agents
N-(3-(1H-Imidazol-1-yl)propyl)-5-methylindole-2-carboxamide 1654 (C=O); 1560 (C-N) Carboxamide NH: 8.57 (t, J = 5.7 Hz); indole protons: 7.36 (d, J = 8.5 Hz) Enzyme inhibition

Insights :

  • IR Data : Nitro groups (1539–1330 cm⁻¹) and carboxamide C=O stretches (1654 cm⁻¹) are distinct markers for functional group identification .
  • NMR Trends : Methoxypropyl derivatives show characteristic -OCH₃ singlets near δ 3.24 ppm, while carboxamide NH protons appear as broad triplets (~δ 8.57 ppm) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-methoxypropyl)-1H-imidazole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves alkylation of imidazole with 3-chloropropyl methyl ether under basic conditions (e.g., K₂CO₃ or NaOH) in aprotic solvents like DMF or THF. Reaction optimization includes controlling temperature (80–120°C) and using catalysts like CuI to enhance regioselectivity . Purification typically involves column chromatography or recrystallization.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to minimize byproducts (e.g., dialkylated derivatives). Scalability can be improved using flow reactors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns via imidazole ring proton shifts (δ 7.0–7.5 ppm for H-2 and H-4/5) and methoxypropyl chain signals (δ 3.3–3.5 ppm for OCH₃, δ 1.8–2.1 ppm for CH₂) .
  • IR Spectroscopy : Identify N–H stretching (~3100 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~169.2) .
    • Validation : Cross-reference with computational spectra (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity risks .
    • Key Findings : Imidazole derivatives are generally stable in neutral conditions but prone to hydrolysis under strongly acidic/basic conditions. Methoxy groups may oxidize at high temperatures (>150°C) .

Advanced Research Questions

Q. What computational strategies (e.g., QSAR, molecular docking) are suitable for predicting the biological activity of this compound derivatives?

  • Methodology :

  • QSAR : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., methoxypropyl chain length) with activity. Train models on datasets of analogous imidazoles (e.g., antiepileptic analogs) .
  • Docking : Target receptors like GLP-1 or fungal cytochrome P450 (e.g., for antifungal activity). Validate with free energy calculations (MM-PBSA) .
    • Challenges : Address overfitting by including diverse substituents and validating with test sets (4:1 training:test ratio) .

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from competing coordination of the methoxy group. Mitigate by:

  • Ligand Screening : Use bulky ligands (e.g., XPhos) to shield the methoxy group .
  • Solvent Effects : Polar solvents (e.g., DMSO) improve solubility but may deactivate Pd catalysts. Optimize with mixed solvents (e.g., DMF:H₂O) .
    • Validation : Compare regioselectivity and yield across protocols using kinetic profiling .

Q. What strategies enhance the application of this compound in pH-sensitive polymer design?

  • Methodology :

  • Grafting : React the amine group (if present) with polyaspartamide via EDC/NHS coupling. Tune pH responsiveness by varying the degree of substitution (e.g., 10–30% C18 substitution) .
  • Characterization : Use dynamic light scattering (DLS) to measure hydrodynamic radius changes across pH 4–9 .
    • Advanced Tip : Incorporate fluorescent tags (e.g., dansyl) to track polymer degradation in vitro .

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